Product packaging for 4-Bromo-6-methoxypyrimidin-2-amine(Cat. No.:CAS No. 53557-85-0)

4-Bromo-6-methoxypyrimidin-2-amine

Cat. No.: B2593351
CAS No.: 53557-85-0
M. Wt: 204.027
InChI Key: OTRRHYLVVMXRHB-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrimidin-2-amine (CAS 53557-85-0) is a brominated pyrimidine derivative of high interest in scientific research and development, particularly in medicinal chemistry and material science. With a molecular formula of C 5 H 6 BrN 3 O and a molecular weight of 204.02 g/mol, this compound serves as a versatile chemical building block (or synthetic intermediate) . The presence of both a bromine atom and an amine group on the pyrimidine ring allows for selective functionalization via cross-coupling reactions and nucleophilic substitution, enabling researchers to construct more complex molecular architectures . Pyrimidine cores, such as the one in this compound, are recognized for their prevalence in bioactive molecules and pharmaceuticals . Research into similar pyrimidinone derivatives has revealed a range of potential biological activities, including antimicrobial, antimalarial, and antineoplastic (anti-cancer) properties . This makes this compound a valuable starting point for the synthesis of novel compounds for biological screening and drug discovery programs. This product is offered as a solid and requires specific storage conditions to maintain stability. It is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . As a safety precaution, this compound may cause skin and eye irritation, so appropriate personal protective equipment should be used . Important Note: This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use. All information provided is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3O B2593351 4-Bromo-6-methoxypyrimidin-2-amine CAS No. 53557-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRHYLVVMXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53557-85-0
Record name 4-bromo-6-methoxypyrimidin-2-amine
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Overview of Pyrimidine Scaffold in Organic Synthesis and Chemical Research

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural motif is of paramount importance in the realm of organic and medicinal chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), the pyrimidine scaffold is integral to the structure of nucleic acids. Beyond its biological role, the pyrimidine core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets, making it a frequent feature in the design of therapeutic agents.

The versatility of the pyrimidine ring in organic synthesis stems from the reactivity of its carbon and nitrogen atoms, which can be readily functionalized. The presence of the nitrogen atoms influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of existing substituents. Numerous synthetic methodologies have been developed for the construction and modification of the pyrimidine core, allowing chemists to create a diverse array of derivatives. These derivatives have been investigated for a wide spectrum of biological activities.

Strategic Importance of 4 Bromo 6 Methoxypyrimidin 2 Amine As a Functionalized Building Block

4-Bromo-6-methoxypyrimidin-2-amine is a trifunctionalized pyrimidine (B1678525), and the specific arrangement of its substituents—a bromo group at position 4, a methoxy (B1213986) group at position 6, and an amino group at position 2—makes it a strategically important building block in organic synthesis. Each functional group offers a distinct site for chemical modification, allowing for the controlled and sequential introduction of molecular complexity.

The bromine atom at the 4-position is a particularly valuable feature. As a halogen, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Furthermore, and more significantly in modern synthetic chemistry, the bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

The amino group at the 2-position and the methoxy group at the 6-position also play crucial roles in the reactivity and utility of the molecule. The amino group can be acylated, alkylated, or used as a directing group in subsequent reactions. The methoxy group, being an electron-donating group, can influence the regioselectivity of reactions on the pyrimidine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization. The interplay of these three functional groups allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures from a relatively simple starting material.

PropertyValue
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
AppearanceSolid
CAS Number53557-85-0

Scope and Research Trajectory in the Literature on the Chemical Compound

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound is typically achieved through carefully planned precursor-based routes, which allow for the precise placement of the bromo, methoxy (B1213986), and amine functionalities on the pyrimidine (B1678525) core.

Bromination of Substituted Pyrimidines and Regioselectivity Considerations

The direct electrophilic bromination of a pyrimidine ring is highly dependent on the electronic nature of the existing substituents, which direct the position of the incoming electrophile. For a precursor such as 2-amino-6-methoxypyrimidine, both the amino (-NH2) and methoxy (-OCH3) groups are electron-donating and activating. They direct electrophilic substitution to the positions ortho and para to themselves. In this case, the C-5 position is para to the amino group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. mdpi.com Consequently, direct bromination of 2-amino-6-methoxypyrimidine with agents like N-Bromosuccinimide (NBS) or bromine (Br2) would overwhelmingly yield 5-bromo-2-amino-6-methoxypyrimidine, not the desired 4-bromo isomer.

To achieve C-4 bromination, a different strategy is employed, typically involving a pyrimidin-4-one precursor. A plausible synthetic precursor is 2-amino-6-methoxypyrimidin-4(3H)-one. The oxo group at the C-4 position can be converted to a bromo group using standard halogenating reagents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. This transformation proceeds via the tautomeric 4-hydroxypyrimidine, which reacts similarly to a phenolic hydroxyl group, allowing for its replacement by bromine. This method circumvents the regioselectivity issues associated with direct electrophilic substitution on the activated ring. nih.gov

Synthesis from 2-Amino-4-chloro-6-methoxypyrimidine (B129847) Derivatives

A versatile and widely used intermediate in the synthesis of substituted pyrimidines is 2-amino-4-chloro-6-methoxypyrimidine. google.comnih.gov This compound serves as a valuable precursor from which the C-4 chloro group can be displaced by a variety of nucleophiles. The synthesis of the target 4-bromo analog from this chloro intermediate involves a halogen exchange (Halex) reaction.

While the classic Finkelstein reaction is most common for alkyl halides, analogous transformations for aryl and heteroaryl halides exist but are more challenging due to the higher strength of the carbon-halogen bond. wikipedia.org The conversion of 2-amino-4-chloro-6-methoxypyrimidine to this compound requires specific catalytic conditions. Such aromatic Finkelstein reactions can be promoted by metal catalysts, with copper(I) iodide, often in the presence of a diamine ligand, or nickel complexes with phosphine (B1218219) ligands being reported as effective systems for chloro-to-bromo or bromo-to-iodo exchanges on aromatic and heteroaromatic rings. wikipedia.orgnih.gov The reaction drives toward the product by using a bromide salt, such as sodium or potassium bromide.

The synthesis of the crucial starting material, 2-amino-4-chloro-6-methoxypyrimidine, is itself a key process, typically achieved by the selective mono-methoxylation of 2-amino-4,6-dichloropyrimidine (B145751) with one equivalent of sodium methoxide (B1231860) in a suitable solvent. google.com

Multi-Step Approaches from Readily Available Pyrimidine Intermediates

Comprehensive, multi-step syntheses provide a robust and scalable pathway to this compound, starting from simple acyclic compounds. libretexts.org A common and logical sequence begins with the construction of the pyrimidine ring, followed by sequential functional group interconversions. google.comyoutube.comyoutube.comyoutube.com

A representative multi-step synthesis pathway is as follows:

Ring Formation: The synthesis typically starts with a Prin's or a similar cyclocondensation reaction. Guanidine is reacted with a 1,3-dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine (B16511). google.com

Dichlorination: The resulting dihydroxy pyrimidine is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert both hydroxyl groups into chloro groups, yielding 2-amino-4,6-dichloropyrimidine.

Selective Monomethoxylation: The key to this pathway is the regioselective substitution of one of the chlorine atoms. By carefully controlling the stoichiometry and reacting 2-amino-4,6-dichloropyrimidine with one equivalent of sodium methoxide, it is possible to selectively displace the chlorine atom at the C-6 position to produce 2-amino-4-chloro-6-methoxypyrimidine in good yield. google.com The chlorine at C-4 is less reactive toward nucleophilic substitution than the one at C-6 in this specific system.

Final Halogenation Step: The final step involves converting the remaining chloro group at the C-4 position into a bromo group. This can be accomplished via the metal-catalyzed halogen exchange reaction as detailed in section 2.1.2.

This step-wise approach allows for the controlled and high-yielding synthesis of the target molecule and provides a framework for creating a wide array of related analogs by varying the nucleophiles and reaction partners at each stage.

Optimization of Reaction Conditions and Process Scalability

The efficiency and scalability of synthesizing this compound and related analogs are critically dependent on the optimization of reaction conditions. Key parameters that are systematically varied include temperature, reaction time, solvent, catalyst, and the molar ratio of reactants.

For instance, in cyclocondensation reactions to form the initial pyrimidine ring, the choice of base and its concentration can significantly impact the yield. nih.gov The following table illustrates how reaction conditions can be optimized for a generic pyrimidine synthesis, based on findings for related heterocyclic systems.

EntryParameter VariedConditionYield (%)Reference
1Temperature60 °C75 nih.gov
280 °C92
3100 °C85 (decomposition noted)
4Catalyst Loading5 mol%68 researchgate.net
510 mol%94

This systematic approach allows for the development of robust and economically viable processes suitable for large-scale industrial production. google.com

Solvent Effects and Catalysis in Synthetic Pathways

The choice of solvent and catalyst is paramount in directing the reaction pathway and influencing rates and yields. In pyrimidine synthesis, solvents are chosen based on their polarity, boiling point, and ability to dissolve reactants and intermediates. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are common, while "green" solvents like water or ionic liquids are increasingly used to improve the environmental profile of the synthesis. researchgate.net

Catalysis plays a crucial role in activating substrates and lowering the energy barrier for reaction. A wide range of catalysts are employed in pyrimidine synthesis:

Acid/Base Catalysis: Simple acid catalysts (e.g., p-TSA) or bases (e.g., NaOEt, K₂CO₃) are fundamental for condensation reactions.

Lewis Acid Catalysis: Lewis acids like ZnCl₂ can activate carbonyl or cyano groups toward nucleophilic attack.

Ionic Liquids: Lewis acidic ionic liquids, such as those based on triethylamine (B128534) hydrochloride-ZnCl₂, have been shown to be highly effective, recyclable catalysts that can significantly increase reaction rates and yields. researchgate.net

Phase-Transfer Catalysts: Catalysts like tetraphenylphosphonium (B101447) bromide can facilitate reactions between reactants in different phases, which is particularly useful in halogen exchange reactions. researchgate.net

The table below summarizes the impact of different solvent and catalyst systems on pyrimidine synthesis.

CatalystSolventKey AdvantageReference
p-Toluenesulfonic acid (p-TSA)AcetonitrileEffective acid catalyst for cyclocondensation. researchgate.net
Et₃NHCl-2ZnCl₂ (Ionic Liquid)Neat (Solvent-free)High yield (94.8%), good stability, and recyclability. researchgate.net
Potassium Carbonate (K₂CO₃)DMFCommon base for nucleophilic substitution reactions. nih.gov
Copper(I) Iodide / DiamineDMF or DioxaneEssential for aromatic Finkelstein (halogen exchange) reactions. wikipedia.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of pyrimidine derivatives. researchgate.netscilit.com By using microwave irradiation, reactants in a polar solvent can be heated rapidly and uniformly, leading to a significant reduction in reaction times, often from hours to minutes. This technique frequently results in higher product yields and purity by minimizing the formation of byproducts that can occur during prolonged heating. researchgate.netnih.gov

Microwave protocols have been successfully applied to various steps in pyrimidine synthesis, including nucleophilic aromatic substitution and cyclocondensation reactions. rsc.orgnih.gov The efficiency of this method makes it particularly suitable for the rapid generation of compound libraries for research and drug discovery.

The following table compares a conventional heating method with a microwave-assisted protocol for a typical thiazolopyrimidine synthesis, illustrating the dramatic improvement in reaction time and yield.

MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux)24 hours42-55 nih.gov
Microwave Irradiation8 minutes69-88

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are critical steps to ensure the desired product's purity and quality. Common techniques employed for pyrimidine derivatives include crystallization and various forms of chromatography.

Crystallization is a widely used and effective method for purifying solid organic compounds. youtube.com The principle behind crystallization is the difference in solubility of the desired compound and impurities in a particular solvent or solvent system. youtube.com The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. youtube.com Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. rochester.edu

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. rochester.edu For compounds that are only soluble in highly polar solvents like DMF or DMSO, a technique called diffusion crystallization can be effective. researchgate.net This involves dissolving the compound in the polar solvent and then placing this solution in a larger container with a more volatile, miscible anti-solvent. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth. researchgate.net

Chromatography encompasses a range of separation techniques based on the differential partitioning of components between a stationary phase and a mobile phase. For the purification of pyrimidine intermediates, column chromatography and high-performance liquid chromatography (HPLC) are frequently utilized. nih.gov

Column chromatography on silica (B1680970) gel is a standard method for separating components of a reaction mixture. nih.gov The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful separation technique that offers high resolution and sensitivity. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common for the separation of polar compounds like pyrimidine derivatives. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and a polar mobile phase is used. Ion-pairing chromatography, a variation of RP-HPLC, can be employed for the separation of highly polar and charged molecules like nucleotides by adding an ion-pairing reagent to the mobile phase. nih.gov

The selection of the appropriate purification technique depends on the physical properties of the compound (solid or liquid), its solubility, the nature and quantity of impurities, and the desired scale of purification. Often, a combination of these techniques is necessary to achieve the desired level of purity. nih.gov

TechniquePrincipleApplication for Pyrimidine Intermediates
Crystallization Difference in solubility between the desired compound and impurities in a solvent. youtube.comPurification of solid intermediates. rochester.edu
Column Chromatography Differential adsorption of compounds on a solid stationary phase (e.g., silica gel). nih.govSeparation of reaction mixtures based on polarity. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase. nih.govQuantitative analysis and purification of polar pyrimidine derivatives. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

The electron-deficient nature of the pyrimidine ring, further activated by the methoxy group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4-position, where the bromine atom acts as a leaving group.

Amination Reactions and Scope

The displacement of the C4-bromo substituent by various amine nucleophiles is a common strategy for the synthesis of 2,4-diamino-6-methoxypyrimidine derivatives. These reactions are typically carried out by heating the bromo-pyrimidine with an excess of the desired amine, sometimes in the presence of a base. The scope of the reaction includes a wide range of primary and secondary amines, both aliphatic and aromatic.

For instance, the reaction of related 2-amino-4-chloropyrimidines with various amines, such as piperidine (B6355638) and morpholine, proceeds to give the corresponding 4-amino substituted products. It is expected that this compound would undergo similar transformations. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695) or propanol, with a tertiary amine base like triethylamine to scavenge the generated hydrobromic acid. researchgate.netnih.gov Microwave-assisted synthesis has also been reported as an efficient method for the amination of chloropyrimidines, often leading to shorter reaction times and improved yields. nih.gov

The general scheme for the amination of this compound can be represented as follows:

Scheme 1: General amination reaction of this compound.

Table 1: Representative Amination Reactions on Halogenated Pyrimidines

Halogenated PyrimidineAmineConditionsProductYield (%)Reference
2-Amino-4-chloro-6-methylpyrimidinePiperidineEthanol, reflux2-Amino-6-methyl-4-(piperidin-1-yl)pyrimidine- researchgate.net
2-Amino-4-chloro-6-methylpyrimidineMorpholineEthanol, reflux2-Amino-6-methyl-4-morpholinopyrimidine- researchgate.net
2-Amino-4-chloropyrimidineSubstituted aminesPropanol, microwave, 120-140°C4-Substituted-amino-pyrimidin-2-amine- nih.gov

Thiolation and Alkoxylation Reactions

The bromine atom at the C4-position can also be displaced by sulfur and oxygen nucleophiles to afford the corresponding 4-thio and 4-alkoxy derivatives. Thiolation can be achieved by reacting this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt. These 4-(alkylthio)- or 4-(arylthio)-6-methoxypyrimidin-2-amines are valuable intermediates in medicinal chemistry. The synthesis of related 2-alkylthio-4-hydroxypyrimidines is often achieved by alkylating the corresponding 2-mercaptopyrimidine. chemicalpapers.com A similar approach can be envisioned for the thiolation at the C4 position.

Alkoxylation is another important transformation, leading to the formation of 4,6-dimethoxypyrimidin-2-amine or other 4-alkoxy derivatives. This reaction is typically performed by treating the bromo-pyrimidine with an alkoxide, such as sodium methoxide, in the corresponding alcohol as the solvent. The synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758) from 2-amino-4,6-dihydroxypyrimidine often proceeds through a chlorinated intermediate, followed by methoxylation. researchgate.netgoogle.com This suggests that the direct displacement of the bromine in this compound with a methoxide is a feasible and expected reaction.

Table 2: Representative Thiolation and Alkoxylation Reactions on Halogenated Pyrimidines

Halogenated PyrimidineNucleophileConditionsProductYield (%)Reference
4-Hydroxy-2-mercapto-6-methylpyrimidineAlkyl halide, NaOH, ethanolReflux2-Alkylthio-4-hydroxy-6-methylpyrimidine- chemicalpapers.com
2-Amino-4,6-dichloropyrimidineSodium methoxideMethanol2-Amino-4-chloro-6-methoxypyrimidine- ajol.info
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate, catalyst140°C2-Amino-4,6-dimethoxypyrimidine- google.com

Regiochemical Control in Substitution Processes

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic aromatic substitution is a critical consideration. For dihalopyrimidines, substitution generally occurs preferentially at the C4 and C6 positions over the C2 position. In the case of 2,4-dichloropyrimidine (B19661), nucleophilic attack is usually selective for the C4 position. mdpi.com This preference is attributed to the greater activation by the para-nitrogen atom and the ability to better stabilize the negative charge in the Meisenheimer intermediate.

For this compound, the substitution is expected to occur exclusively at the C4 position, as bromine is a better leaving group than the amino and methoxy groups under typical SNAr conditions. The electron-donating nature of the amino and methoxy groups can also influence the reactivity of the pyrimidine ring. In some cases, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can lead to a reversal of regioselectivity, favoring substitution at the C2 position. However, with a single good leaving group at C4, the substitution is anticipated to be highly regioselective.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound also serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds and has been widely applied to the arylation and heteroarylation of halopyrimidines. mdpi.com The reaction of this compound with a variety of aryl- and heteroarylboronic acids or their esters, in the presence of a palladium catalyst and a base, would be expected to yield the corresponding 4-aryl- and 4-heteroaryl-6-methoxypyrimidin-2-amines.

Commonly used catalyst systems for Suzuki coupling on halopyrimidines include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or more specialized ligands like XPhos. mdpi.comrsc.org A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), is required to facilitate the transmetalation step. The reaction is usually carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Microwave irradiation has been shown to accelerate these coupling reactions significantly. mdpi.com

Scheme 2: General Suzuki-Miyaura coupling reaction of this compound.

Table 3: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Pyrimidines and Pyridines

Halogenated SubstrateBoronic AcidCatalyst SystemProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄, K₃PO₄5-(Aryl)-4,6-dichloropyrimidine- mdpi.com
2,4-DichloropyrimidineArylboronic acidsPd(OAc)₂, SPhos, K₂CO₃4-Aryl-2-chloropyrimidineGood to excellent mdpi.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidsXPhosPdG2/XPhos3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one- rsc.org
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amineModerate to good nih.gov

Buchwald-Hartwig Amination for N-Arylpyrimidine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it represents a key method for the N-arylation of amines. wikipedia.org While the primary amino group of this compound could potentially undergo N-arylation, the bromine at the C4 position is more likely to participate in the coupling reaction with another amine. However, for the synthesis of N-aryl derivatives of the 2-amino group, a two-step approach is more common: first, a Suzuki or other coupling reaction to introduce a substituent at the C4 position, followed by N-arylation of the 2-amino group.

Alternatively, the Buchwald-Hartwig amination can be used to introduce a substituted amino group at the C4 position by reacting this compound with a primary or secondary amine. This reaction typically employs a palladium catalyst with specialized bulky electron-rich phosphine ligands, such as Xantphos, BINAP, or others from the Buchwald ligand family, and a strong base like sodium tert-butoxide (NaOtBu). nih.govlibretexts.org This method is particularly useful for forming C-N bonds with less nucleophilic anilines or other aromatic amines.

Table 4: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst SystemProductYield (%)Reference
Aryl bromides2-Amino-4-(pyridin-3-yl)pyrimidinePdCl₂(PPh₃)₂, Xantphos, NaOtBuN-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine27-82 nih.gov
2-BromopyridinesVolatile aminesPd₂(dba)₃, ligand, NaOtBuSecondary and tertiary aminopyridines- nih.gov
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃, BINAP, NaOtBuN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60 chemspider.com

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Stille)

Beyond the more common Suzuki and Sonogashira reactions, other cross-coupling methods like the Heck and Stille reactions provide alternative pathways for C-C bond formation at the C4 position of the pyrimidine ring, further expanding the synthetic utility of this compound.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic manipulations. The general conditions for a Heck reaction with this compound would typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base.

The Stille coupling , on the other hand, utilizes an organotin reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups and the often mild reaction conditions required. For this compound, a Stille coupling would enable the introduction of various alkyl, vinyl, aryl, and alkynyl groups, depending on the organostannane used.

Reaction Catalyst Coupling Partner Base Typical Product
Heck ReactionPd(OAc)₂ / P(o-tolyl)₃Alkene (e.g., Styrene)Base (e.g., Et₃N)4-Vinyl-6-methoxypyrimidin-2-amine derivative
Stille CouplingPd(PPh₃)₄Organostannane (e.g., R-SnBu₃)Not always required4-Substituted-6-methoxypyrimidin-2-amine

Reactivity of the Methoxy Group

The methoxy group at the C6 position is another key site for modifying the scaffold of this compound. Its reactivity allows for transformations that can significantly alter the electronic properties and biological activity of the resulting derivatives.

While direct oxidative transformation of the methoxy group on the this compound core is not extensively documented in dedicated studies, the oxidation of similar methoxypyrimidine systems suggests potential pathways. Strong oxidizing agents could potentially lead to the formation of a pyrimidone derivative, though such reactions may suffer from a lack of selectivity given the presence of other reactive sites. More controlled oxidation could theoretically be achieved using specific reagents, but this remains an area for further exploration.

The cleavage of the methyl-ether bond to yield the corresponding pyrimidin-6-ol (or its tautomeric pyrimidone form) is a more common and synthetically useful transformation. This demethylation can be achieved under various conditions.

Acid-catalyzed hydrolysis using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Lewis acids , such as boron tribromide (BBr₃), are also highly effective for demethylation, often under milder conditions than strong protic acids. This reagent is particularly useful for substrates with acid-sensitive functional groups.

Reaction Reagent Product
Demethylation/HydrolysisHBr or HI2-Amino-4-bromo-pyrimidin-6-ol
DemethylationBBr₃2-Amino-4-bromo-pyrimidin-6-ol

These demethylation reactions are crucial for accessing the corresponding pyrimidone derivatives, which are themselves important precursors for a variety of biologically active compounds.

Functional Group Interconversions at the Amino Moiety

The primary amino group at the C2 position is a nucleophilic center that readily participates in a range of functional group interconversions, providing a straightforward handle for attaching various side chains and pharmacophores.

The amino group of this compound can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for probing the structure-activity relationships of the amino group's environment.

The choice of base is often crucial to scavenge the acid byproduct (e.g., HCl) and can range from organic amines like triethylamine or pyridine (B92270) to inorganic bases like potassium carbonate.

Reaction Type Reagent Base Product
AcylationAcetyl chloridePyridineN-(4-Bromo-6-methoxypyrimidin-2-yl)acetamide
SulfonamidationBenzenesulfonyl chlorideTriethylamineN-(4-Bromo-6-methoxypyrimidin-2-yl)benzenesulfonamide

Condensation of the 2-amino group with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. This reaction typically requires acid catalysis to activate the carbonyl group toward nucleophilic attack by the amine.

The resulting Schiff bases are versatile intermediates. They can be reduced to form stable secondary amines or used in various cyclization reactions to construct more complex heterocyclic systems. The reversibility of Schiff base formation also makes them useful in dynamic combinatorial chemistry.

Reactant 1 Reactant 2 Conditions Product Type
This compoundBenzaldehydeAcid catalyst (e.g., p-TsOH), heatSchiff Base (Imine)
This compoundAcetone (B3395972)Acid catalyst, heatSchiff Base (Imine)

These derivatization strategies highlight the versatility of this compound as a starting material, enabling the synthesis of a wide range of substituted pyrimidines for various chemical and pharmaceutical applications.

Reduction Reactions

Reduction reactions involving this compound primarily target two sites: the pyrimidine ring and the carbon-bromine bond. The course of the reduction is heavily influenced by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a versatile method for the reduction of pyrimidines. researchgate.net The choice of catalyst plays a crucial role in determining the outcome of the reaction. For instance, Adams' catalyst (platinum dioxide) has been shown to facilitate the partial hydrogenation of the pyrimidine ring. core.ac.uk In the case of 2-hydroxypyrimidine, this catalyst selectively reduces the C5-C6 double bond to yield 3,6-dihydro-2-hydroxypyrimidine. Further reduction can lead to the corresponding tetrahydro derivative. core.ac.uk Conversely, rhodium on carbon has been found to be effective for the reduction of other pyrimidine derivatives, such as 4-hydroxypyrimidine, to its tetrahydro form, although dihydro intermediates are often not isolated. core.ac.uk

The hydrogenation of halopyrimidines can also lead to dehalogenation, the replacement of a halogen atom with a hydrogen atom. wikipedia.org This process, known as hydrodehalogenation, is often achieved using a hydrogenation catalyst in the presence of a hydrogen source. wikipedia.orggoogle.com For instance, an iron-catalyzed hydrodehalogenation of aryl halides has been developed using a mild and chemoselective method. rsc.org The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond, making debromination generally more facile. wikipedia.org

Catalyst SystemSubstrateProduct(s)Key Observations
Adams' catalyst (PtO₂)2-Hydroxypyrimidine3,6-Dihydro-2-hydroxypyrimidine, 3,4,5,6-Tetrahydro-2-hydroxypyrimidineSelective reduction of the C5-C6 double bond. core.ac.uk
Rhodium on Carbon4-Hydroxypyrimidine1,2,3,6-Tetrahydro-4-hydroxypyrimidineDihydro intermediates were not isolated. core.ac.uk
Iron(III) acetylacetonate (B107027) / t-BuMgClAryl HalidesHydrodehalogenated arenesChemoselective dehalogenation under mild conditions. rsc.org
Palladium on CarbonHalopyrimidinesDehalogenated pyrimidinesCommonly used for hydrodehalogenation. google.com

Dehalogenation:

Dehalogenation is a significant reaction for modifying halogenated pyrimidines. wikipedia.org Besides catalytic hydrogenation, other methods can be employed. For example, dehalogenation of vicinal dibromides to form alkenes can be achieved using sodium iodide in acetone or zinc in acetic acid. youtube.com The removal of a halogen from an aromatic ring can also be accomplished through Grignard degradation, a two-step process involving the formation of a Grignard reagent followed by protonation. wikipedia.org Enzymatic dehalogenation is another area of interest, with some enzymes capable of removing halogens from organic compounds. nih.govnih.gov

Direct C-H Functionalization of the Pyrimidine Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chemrxiv.org For pyrimidine derivatives, this strategy allows for the direct introduction of new functional groups onto the pyrimidine core.

Palladium catalysis is at the forefront of C-H activation strategies for heterocyclic compounds, including pyrimidines. rsc.org These methods often utilize a directing group to control the regioselectivity of the functionalization. acs.org

A notable strategy involves the palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amines. rsc.org This approach has demonstrated high regioselectivity, proceeding through different catalytic cycles, Pd(II)/Pd(IV) for arylation and Pd(0)/Pd(II) for olefination. rsc.org The pyrimidine ring itself can act as a directing group in some instances. For example, palladium-catalyzed C-H activation/arylation of 4-arylpyrimidines has been achieved at the ortho-position of the aryl group. acs.org

The development of C-H functionalization methods for pyrimidine nucleosides is also an active area of research, with the goal of modifying complex biomolecules like DNA and RNA. researchgate.net While challenges in controlling regioselectivity exist due to the acidic nature of the C5 and C6 protons, progress has been made, particularly in the C5-arylation of uracil (B121893) nucleosides. researchgate.net

Catalyst SystemSubstrate TypeFunctionalizationKey Features
Pd(OAc)₂ / LigandN-(alkyl)pyrimidin-2-amineC5-Arylation/OlefinationHigh regioselectivity, proceeds via Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles. rsc.org
Pd(OAc)₂4-ArylpyrimidinesC-H Arylation/Iodination/AcetoxylationPyrimidine acts as a directing group for functionalization of the aryl substituent. acs.org
Pd(OAc)₂ / 1,10-Phenanthroline1H-Pyrazolo[3,4-d]pyrimidinesC3-ArylationFirst example of regioselective C-H arylation on this scaffold. researchgate.net
Pd(II)N-phenylpyrimidin-2-amineortho-Nitration of anilinePyrimidine serves as a removable directing group. acs.org

The regioselectivity of palladium-catalyzed C-H functionalization is a critical aspect, and understanding the underlying mechanisms is key to developing more efficient and selective reactions. The generally accepted mechanism involves the coordination of the palladium catalyst to a directing group, followed by a chelate-assisted C-H activation step to form a cyclopalladated intermediate. acs.orgacs.org

In the case of N-phenylpyrimidin-2-amine, the pyrimidine nitrogen atom coordinates to the Pd(II) center, directing the C-H activation to the ortho-position of the phenyl ring, leading to the formation of a six-membered cyclopalladated intermediate. acs.org Subsequent steps, such as oxidative addition, reductive elimination, or reaction with an electrophile, lead to the functionalized product. researchgate.net

Kinetic and computational studies have provided deeper insights into these mechanisms. For instance, in the palladium-catalyzed aziridination of aliphatic amines, distortion-interaction analysis has provided evidence for electronically controlled regioselectivity in the cyclopalladation step. acs.orgnih.gov The reversibility of the palladacycle formation has also been demonstrated, highlighting the dynamic nature of these catalytic systems. scispace.com

Ring Transformations and Rearrangement Reactions Involving the Pyrimidine Core

The pyrimidine ring, under certain conditions, can undergo transformations and rearrangements, leading to the formation of different heterocyclic systems. bu.edu.egwur.nlacs.org These reactions are often driven by the inherent electronic properties of the pyrimidine ring and can be influenced by substituents and reaction conditions.

One type of ring transformation involves the reaction of pyrimidines with nucleophiles. For example, treatment of certain pyrimidine derivatives with hydrazines can lead to a ring contraction, forming pyrazoles. rsc.org The presence of activating groups on the pyrimidine ring can facilitate these transformations. Quaternization of the pyrimidine nitrogen atoms, for instance, enhances the reactivity of the ring towards nucleophiles, allowing ring transformations to occur under milder conditions. wur.nl

Rearrangement reactions, such as the Dimroth rearrangement, can also occur, leading to the isomerization of the pyrimidine ring. wikipedia.org The Boekelheide rearrangement, typically observed in pyridine N-oxides, has also been studied in pyrimidine N-oxides. This reaction, promoted by acetic anhydride, can proceed through radical intermediates. researchgate.net

Reaction TypeReactantsProduct(s)Key Features
Ring Contraction5-Formyluracil derivatives, Hydrazines4-AllophanoylpyrazolesAcetic acid-mediated ring contraction. rsc.org
Ring TransformationN-Alkylpyrimidinium salts, Nucleophiles (e.g., ammonia, hydroxylamine)Pyrazoles, Isoxazoles, PyridinesQuaternization enhances reactivity towards nucleophiles. wur.nl
Dimroth RearrangementSubstituted PyrimidinesIsomeric PyrimidinesInvolves ring opening and re-closure. wikipedia.org
Boekelheide RearrangementPyrimidine N-oxides, Acetic AnhydrideAcetoxymethyl-substituted pyrimidinesCan proceed via radical intermediates. researchgate.net

Applications of 4 Bromo 6 Methoxypyrimidin 2 Amine As a Versatile Synthetic Building Block

Construction of Novel Heterocyclic Systems

Annulation Reactions and Fused Pyrimidine (B1678525) Architectures

There is no specific information in the reviewed literature detailing the use of 4-bromo-6-methoxypyrimidin-2-amine in annulation reactions to construct fused pyrimidine architectures. Such reactions would typically involve the strategic use of the bromo and amino or methoxy (B1213986) functionalities to build additional rings onto the pyrimidine core, leading to polycyclic systems of potential interest in medicinal chemistry and materials science.

Synthesis of Pyrimidine-Containing Polycycles

Similarly, the synthesis of pyrimidine-containing polycycles using this compound as a starting material is not described in the available research. Methodologies to achieve such structures could involve intramolecular cyclizations or multi-step sequences where the pyrimidine serves as a key scaffold, but specific examples are currently lacking.

Role in Scaffold Derivatization and Diversification for Chemical Libraries

The utility of a building block in generating chemical libraries for drug discovery and other applications is a significant measure of its synthetic value.

Design Principles for Scaffold Exploration

While general principles for scaffold exploration using substituted pyrimidines are well-established, there are no specific studies that focus on or exemplify the use of this compound for this purpose. The design principles would likely revolve around leveraging the bromo-substituent for diversification through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Convergent Synthesis Approaches for Compound Libraries

Convergent synthesis, a strategy that allows for the rapid assembly of a library of compounds from a few key intermediates, is a powerful tool in medicinal chemistry. Research on the application of 2-amino-4,6-diarylpyrimidine-5-carbonitriles in convergent three-component transformations to build compound libraries has been reported. nih.gov This approach involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov However, there are no specific reports of convergent synthetic strategies employing this compound to generate diverse chemical libraries.

Contributions to Chemical Methodology Development

The unique arrangement of functional groups in this compound—a reactive bromine atom, an electron-donating amino group, and a methoxy group on a pyrimidine scaffold—positions it as a valuable substrate for the development and optimization of a variety of synthetic methods. Its utility is particularly evident in the realm of cross-coupling reactions and the exploration of novel bond formations.

Chemists developing new synthetic protocols often seek out molecules with well-defined points of reactivity to test the scope and limitations of their methods. The C-Br bond in this compound is a prime target for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The electronic nature of the pyrimidine ring, influenced by the amino and methoxy groups, can modulate the reactivity of the C-Br bond, providing a unique test case for the robustness and versatility of new catalytic systems.

For instance, the development of a new palladium or copper catalyst for Suzuki-Miyaura coupling could involve using this compound as a substrate to couple with various boronic acids. The success of these reactions, in terms of yield, reaction time, and tolerance to the amino and methoxy functional groups, would be a critical indicator of the new methodology's effectiveness.

Furthermore, the presence of the 2-amino group offers a site for derivatization, which can be used to develop and showcase new C-N bond-forming methodologies. Research into novel amination or amidation reactions could utilize this primary amine to demonstrate the efficacy of new reagents or catalytic systems. The interplay between the reactivity of the C-Br bond and the 2-amino group also presents opportunities for developing selective or sequential functionalization strategies, which are a significant area of methodological development.

While specific data on the use of this compound in methodology development is scarce, the table below illustrates the potential outcomes of such research, based on analogous reactions with similar brominated heterocyclic compounds. This hypothetical data represents the kind of results that would be generated in a study aimed at developing a new cross-coupling methodology.

EntryCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O10085
24-Methylphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane9092
3Thiophene-2-boronic acidCuI / L-prolineDMSO11078
4AnilinePd₂(dba)₃ / Xantphos / NaOtBuToluene10065
5PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF6088

This table demonstrates how varying the coupling partner and catalyst system could be explored to optimize the reaction conditions for this specific substrate, thereby contributing to the broader field of chemical methodology. The development of such protocols is crucial for enabling the efficient and selective synthesis of complex molecules for various applications, including medicinal chemistry and materials science.

Theoretical and Computational Investigations of 4 Bromo 6 Methoxypyrimidin 2 Amine and Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the ground-state optimized geometry and electronic properties of molecules like 4-Bromo-6-methoxypyrimidin-2-amine.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, while the LUMO would likely be distributed across the ring, particularly involving the electronegative bromine atom. The calculated energies of these orbitals allow for the determination of global reactivity descriptors, which quantify different aspects of the molecule's reactivity.

Key Reactivity Indices Derived from HOMO-LUMO Energies:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)

These indices provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors for this compound Note: The following values are for illustrative purposes to demonstrate the type of data generated from DFT calculations, as specific published data for this compound is unavailable.

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -6.5
LUMO Energy ELUMO - -1.2
Energy Gap ΔE ELUMO - EHOMO 5.3
Ionization Potential I -EHOMO 6.5
Electron Affinity A -ELUMO 1.2
Chemical Hardness η (I - A) / 2 2.65
Electronegativity χ (I + A) / 2 3.85

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would likely show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction or hydrogen bonding. The bromine atom's region would also be of interest, potentially showing a slightly positive region on its outermost surface (a "sigma-hole") despite its high electronegativity, making it a site for certain intermolecular interactions.

Intramolecular charge transfer and intermolecular interactions play a critical role in the stability and properties of a molecule. Natural Bond Orbital (NBO) analysis is a computational method used to study these phenomena. NBO analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to stabilizing interactions within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

To understand a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to model the entire reaction coordinate. This process involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path, which represents the transition state. A true TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: Determining the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate; a lower activation energy implies a faster reaction.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Note: The following values are for illustrative purposes only.

Species Relative Energy (kJ/mol)
Reactants 0.0
Transition State +85.0
Products -30.0
Calculated Parameter Value (kJ/mol)
Activation Energy (Ea) +85.0

Reactions are typically carried out in a solvent, which can significantly influence their energetics and mechanisms. Computational models can account for these environmental effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. Re-calculating the reaction pathway with a PCM can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation energy.

Furthermore, computational modeling can elucidate the role of catalysts. By including a catalyst molecule in the calculations, it is possible to model its interaction with the substrate (this compound) and determine how it provides an alternative reaction pathway with a lower activation energy. This involves characterizing the catalyst-substrate complex and the new, catalyzed transition state.

Tautomerism Studies and Energetic Preferences

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in heterocyclic chemistry, profoundly influencing the chemical reactivity, physical properties, and biological interactions of molecules. For substituted pyrimidin-2-amines, this equilibrium primarily involves amino and imino forms. Computational chemistry provides powerful tools to investigate these tautomeric systems, predict the relative stability of different forms, and understand the factors governing their equilibrium.

Computational Prediction of Tautomeric Forms

For this compound, the principal tautomeric equilibrium exists between the canonical amino form and two possible imino forms, resulting from the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. These forms are typically designated as the amino tautomer and the imino tautomers.

Amino Tautomer: this compound. In this form, the exocyclic nitrogen is an amino group (-NH2).

Imino Tautomers: These forms possess an exocyclic imino group (=NH) and a protonated ring nitrogen.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely employed to determine the optimized geometries and relative energies of these tautomers in the gas phase. nih.gov Such studies on related 2-aminopyrimidine systems consistently show that the amino form is generally the most stable tautomer. researchgate.net For instance, investigations into 2-aminopyridine derivatives found the canonical amino structure to be significantly more stable than its imino counterparts. nih.gov The relative stability is attributed to factors like aromaticity and electron delocalization, which are often more favorable in the amino configuration. researchgate.netacademie-sciences.fr

Tautomer NameStructural DescriptionPredicted Relative Stability
This compoundCanonical amino form with an exocyclic -NH2 group.Most stable
4-Bromo-N1-hydro-6-methoxy-2(1H)-pyrimidinimineImino form with a proton on the N1 ring nitrogen.Less stable
4-Bromo-N3-hydro-6-methoxy-2(3H)-pyrimidinimineImino form with a proton on the N3 ring nitrogen.Less stable

This table outlines the primary tautomeric forms of this compound and their predicted relative stabilities based on computational studies of analogous compounds.

Influence of Substituents and Solvent on Tautomeric Equilibria

The precise position of the tautomeric equilibrium is sensitive to both intramolecular effects, such as substituents on the pyrimidine ring, and intermolecular interactions with the surrounding medium (solvent effects). academie-sciences.fracs.orgnih.gov

Substituent Effects: The electronic properties of substituents can alter the relative energies of the tautomers. rsc.org The bromine atom at the C4 position acts as an electron-withdrawing group via induction, while the methoxy group at C6 is an electron-donating group through resonance. These competing electronic effects can modulate the basicity of the ring nitrogens and the acidity of the amino protons, thereby influencing the stability of the imino forms relative to the amino form. Computational studies on substituted adenines and purines have demonstrated that both electron-donating and electron-withdrawing groups can significantly shift tautomeric preferences. acs.orgrsc.org

Solvent Effects: The surrounding solvent can dramatically shift tautomeric equilibria, primarily by differential solvation of the tautomers. mdpi.com Polar solvents tend to stabilize more polar tautomers. academie-sciences.fr The imino forms of pyrimidin-2-amines are generally more polar than the amino form due to a larger dipole moment arising from the charge separation. Therefore, an increase in solvent polarity is expected to stabilize the imino tautomers, reducing the energy gap between them and the more stable amino form. acs.orgnih.gov Computational approaches often model these effects using the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. mdpi.comresearchgate.net Studies on similar heterocyclic systems like 3-pyridone have shown that polar, protic solvents like water can significantly alter the equilibrium compared to the gas phase or nonpolar solvents. rsc.orgelsevierpure.com

FactorInfluence on this compoundRationale
Substituents Modulates the relative stability of amino vs. imino forms.The electron-withdrawing Br and electron-donating OMe groups alter the electronic distribution in the ring, affecting the proton affinity of ring nitrogens and the acidity of the exocyclic amine. rsc.org
Solvent Polarity Increasing solvent polarity is predicted to stabilize the imino tautomers.Imino forms are generally more polar; polar solvents provide greater stabilization for these species, shifting the equilibrium toward them. academie-sciences.fracs.org

This table summarizes the expected influence of substituents and solvent polarity on the tautomeric equilibrium of this compound.

Prediction of Spectroscopic Properties (beyond basic identification)

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that go beyond simple structural identification. For this compound, simulations can provide detailed information about its vibrational and electronic spectra.

Vibrational Analysis and Infrared Spectral Simulations

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational vibrational analysis, typically performed using DFT methods, can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectra. cardiff.ac.uknih.gov

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for various functional groups and ring modes. These simulations help in understanding how the different parts of the molecule vibrate and interact. Studies on related bromopyrimidines and aminopyrimidines provide a basis for predicting the key spectral features. nih.govmdpi.comcore.ac.uk

Key predicted vibrational modes would include:

N-H stretching: Associated with the amino group, typically appearing as strong bands in the 3300-3500 cm⁻¹ region.

C-H stretching: From the methoxy group and the pyrimidine ring.

Ring stretching/breathing modes: Vibrations involving the entire pyrimidine ring structure, sensitive to substitution.

C-O stretching: From the methoxy group.

C-Br stretching: A low-frequency vibration characteristic of the bromo substituent. mdpi.com

Vibrational ModePredicted Frequency Range (cm⁻¹)Comments
N-H Asymmetric/Symmetric Stretch3300 - 3500Characteristic of the primary amino group.
C-H Stretch (Aromatic/Aliphatic)2900 - 3100Arising from the ring C-H and methoxy -CH3 group.
C=N / C=C Ring Stretch1400 - 1600Vibrations associated with the pyrimidine ring framework.
N-H Bending1550 - 1650In-plane scissoring motion of the amino group.
C-O Stretch (Methoxy)1200 - 1300Asymmetric stretching of the C-O-C bond.
C-Br Stretch500 - 700Characteristic low-frequency vibration of the carbon-bromine bond. mdpi.com

This table presents the predicted key vibrational frequencies for this compound based on computational analysis of similar molecules.

Electronic Absorption (UV-Vis, VUV) Spectral Simulations

Electronic absorption spectroscopy (UV-Vis, VUV) probes the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to simulate these spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govmdpi.comnih.gov

For a substituted pyrimidine like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic ring and the lone pairs on the nitrogen and oxygen atoms. The presence of the bromo, methoxy, and amino substituents will influence the energies of the molecular orbitals, causing shifts in the absorption maxima compared to the parent pyrimidine molecule. mdpi.com

Computational simulations can provide a detailed assignment of the observed absorption bands. mdpi.com For example, studies on bromopyrimidines have used high-level calculations to characterize their excited states and interpret their VUV photoabsorption spectra. mdpi.com These studies reveal that halogen substitution can induce changes in the electronic structure through both inductive and resonance effects. mdpi.com

Transition TypePredicted Wavelength RegionDescription
n → πLonger wavelength (near UV)Transition of a non-bonding electron (from N or O lone pairs) to an anti-bonding π orbital. Often has a lower intensity.
π → πShorter wavelength (UV)Transition of an electron from a bonding π orbital to an anti-bonding π orbital. Typically results in strong absorption bands.
Rydberg TransitionsVUV Region (<200 nm)Transitions to high-energy, diffuse orbitals, often studied in the vacuum ultraviolet region.

This table outlines the types of electronic transitions and their predicted spectral regions for this compound, as inferred from computational studies on related aromatic heterocycles.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Complex Spin Systems and Coupling Networks

The 1H NMR spectrum of 4-bromo-6-methoxypyrimidin-2-amine is expected to be relatively simple, exhibiting distinct signals corresponding to the amine, methoxy (B1213986), and pyrimidine (B1678525) ring protons. The pyrimidine ring proton at position 5 would appear as a singlet, as it has no adjacent protons to couple with. The methoxy group protons would also present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The 13C NMR spectrum would provide further structural confirmation, with distinct signals for each of the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the bromine, methoxy, and amine substituents on the pyrimidine ring.

Variable Temperature NMR for Conformational Analysis and Tautomeric Exchange Kinetics

Variable temperature (VT) NMR studies could provide valuable insights into the conformational dynamics and potential tautomeric exchange processes in this compound. For instance, hindered rotation around the C-O bond of the methoxy group or the C-N bond of the amine group could be investigated. Additionally, VT-NMR is a powerful technique to study the kinetics of potential amino-imino tautomerism, which is a known phenomenon in aminopyrimidines. By monitoring changes in chemical shifts and signal coalescence at different temperatures, the energy barriers for these dynamic processes can be determined. However, no specific VT-NMR studies for this compound have been reported in the searched literature.

Advanced 2D NMR Techniques (e.g., NOESY, HMBC, HSQC) for Stereochemical Assignment and Connectivity

Advanced 2D NMR techniques are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the pyrimidine ring proton at C5 directly to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range couplings between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C6 and C4 carbons, and between the C5 proton and the surrounding carbons (C4 and C6), confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons. A NOESY spectrum could reveal spatial proximity between the methoxy group protons and the proton at C5, further confirming the structure.

While no specific 2D NMR data for this compound has been published, these techniques would be essential for a complete structural assignment.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (79Br and 81Br).

Predicted mass spectrometry data for various adducts of the compound has been calculated. uni.lu

AdductPredicted m/z
[M+H]⁺203.97670
[M+Na]⁺225.95864
[M-H]⁻201.96214
[M+NH₄]⁺221.00324
[M+K]⁺241.93258
[M+H-H₂O]⁺185.96668

This is an interactive table. More data may be available.

Experimental studies on the fragmentation pathways of this specific molecule are not detailed in the available literature. However, based on the structure, likely fragmentation would involve the loss of the bromo-substituent, the methoxy group, or parts of the pyrimidine ring. Isotopic labeling studies, for example using 13C or 15N, would be invaluable for definitively establishing these fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 4-chloro-6-methoxypyrimidin-2-amine reveals that the molecule is essentially planar. nih.govresearchgate.net

Crystal Data for 4-Chloro-6-methoxypyrimidin-2-amine
Molecular FormulaC₅H₆ClN₃O
Molecular Weight159.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7683 (2)
b (Å)16.4455 (2)
c (Å)10.7867 (2)
β (°)94.550 (1)
Volume (ų)666.36 (4)
Z4
Temperature (K)100

This is an interactive table based on data for 4-chloro-6-methoxypyrimidin-2-amine, which is expected to be a good model for the bromo analog. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the solid state of the chloro-analog, molecules are linked by a pair of N—H···N hydrogen bonds, forming inversion dimers with an R₂²(8) ring motif. nih.govresearchgate.net These dimers are further interconnected by N—H···O hydrogen bonds, creating an undulating sheet structure. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar hydrogen bonding network, playing a crucial role in the stability of its crystal lattice. The planarity of the molecule also suggests that π-π stacking interactions between the pyrimidine rings may further stabilize the crystal packing.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of non-covalent contacts that dictate the crystal packing. For this compound, while a specific crystal structure and corresponding Hirshfeld analysis are not available in the provided search results, the analysis of closely related brominated heterocyclic compounds allows for a detailed prediction of the expected interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface and the van der Waals radii of the respective atoms, is mapped onto this surface. Red regions on the dnorm map indicate close contacts shorter than the sum of van der Waals radii, white regions represent contacts approximately equal to the van der Waals distance, and blue regions show contacts that are longer.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting dᵢ against dₑ, which provides a quantitative summary of the intermolecular contacts. Each point on the plot represents a unique surface contact, and the density of these points reflects the abundance of that particular type of interaction.

For this compound, the primary non-covalent interactions expected to govern its solid-state architecture include hydrogen bonding and halogen bonding. The fingerprint plots for analogous structures reveal distinct spikes and patterns characteristic of specific interactions. nih.goverciyes.edu.tr

Key Expected Interactions for this compound:

H···H Contacts: As with most organic molecules, hydrogen-hydrogen contacts are anticipated to be the most abundant, typically comprising the largest percentage of the total Hirshfeld surface area. nih.gov These are represented by a large, diffuse region in the center of the fingerprint plot.

N···H/H···N Contacts: The amino group and the pyrimidine ring nitrogens are prime candidates for forming classical N—H···N hydrogen bonds. These strong, directional interactions would appear as sharp, prominent spikes in the fingerprint plot and are often responsible for forming primary structural motifs like dimers or chains. nih.gov

O···H/H···O Contacts: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with the hydrogen atoms of the amine group on an adjacent molecule. erciyes.edu.tr These interactions would also be visible as distinct spikes on the fingerprint plot.

C···H/H···C Contacts: These weaker C-H···π interactions also contribute to the crystal packing and are generally seen as wing-like features in the fingerprint plot. nih.gov

The table below summarizes the anticipated contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar structures. nih.goverciyes.edu.trscienceopen.comnih.gov

Table 1: Predicted Hirshfeld Surface Contact Contributions for this compound

Contact TypePredicted Contribution (%)Characteristic Fingerprint Plot Feature
H···H~35 - 45%Large, scattered region of high density
Br···H/H···Br~10 - 25%Symmetrical, sharp spikes (wings)
O···H/H···O~15 - 20%Prominent spikes, often indicating hydrogen bonds
N···H/H···N~7 - 10%Sharp spikes, indicative of strong hydrogen bonds
C···H/H···C~8 - 15%Symmetrically distributed points with wing-like tips
C···Br/Br···C~5 - 6%Wing-like features at longer dᵢ/dₑ values
C···C~3 - 6%Arrow-shaped distribution (π-π stacking)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and the nature of its chemical bonds. By analyzing the vibrational modes, one can confirm the molecular structure and probe intermolecular interactions, such as hydrogen bonding.

While specific experimental spectra for this compound were not found, extensive studies on the closely related analogue, 2-amino-4-chloro-6-methoxypyrimidine (B129847) (ACMP), offer a reliable basis for assigning the expected vibrational frequencies. researchgate.netnih.gov The substitution of chlorine with bromine is expected to shift the corresponding carbon-halogen stretching frequency to a lower wavenumber due to the increased mass of bromine, but the vibrations of the pyrimidine ring and other functional groups should remain largely comparable.

The FT-IR and Raman spectra are complementary. In general, vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are strong in the Raman spectrum.

Key Vibrational Mode Assignments:

N-H Vibrations: The amino group (NH₂) typically shows two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H Vibrations: The methoxy (O-CH₃) group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations. The aromatic C-H stretch from the pyrimidine ring appears at a higher frequency, typically above 3000 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring has a series of characteristic stretching and deformation vibrations. These are often complex and appear in the fingerprint region of the spectrum (1600-600 cm⁻¹).

C-Br Vibration: The C-Br stretching vibration is expected to be a strong band in the far-infrared or low-frequency region, typically much lower than the C-Cl stretch found in the ACMP analogue.

The table below presents the expected vibrational frequencies for this compound, based on the detailed analysis of its chloro-analogue, ACMP. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) (Predicted)AssignmentSpectroscopy TypeComment
~3450 - 3500NH₂ asymmetric stretchingIR, RamanSensitive to hydrogen bonding
~3350 - 3400NH₂ symmetric stretchingIR, RamanSensitive to hydrogen bonding
~3080Aromatic C-H stretchingIR, RamanFrom the pyrimidine ring
~2950CH₃ asymmetric stretchingIR, RamanFrom the methoxy group
~2850CH₃ symmetric stretchingIR, RamanFrom the methoxy group
~1640NH₂ scissoring (bending)IRStrong intensity in IR
~1580 - 1610Pyrimidine ring stretchingIR, RamanCharacteristic of the heterocyclic core
~1450CH₃ asymmetric bendingIR-
~1250C-O-C asymmetric stretchingIRFrom the methoxy group
~1030C-O-C symmetric stretchingRamanStrong intensity in Raman
~500 - 600C-Br stretchingIR, RamanFrequency is lower than C-Cl stretch due to higher atomic mass

Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is used to study conjugated systems and molecules containing non-bonding electrons.

For this compound, the pyrimidine ring constitutes a π-conjugated system. The presence of substituents like the amino (-NH₂), methoxy (-OCH₃), and bromo (-Br) groups, all of which possess lone pairs of electrons, significantly influences the electronic spectrum. These groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the absorption intensity (hyperchromic effect).

Experimental UV-Vis data for 2-amino-4-chloro-6-methoxypyrimidine (ACMP) in ethanol (B145695) and water show absorption bands in the 200-400 nm range. nih.gov These absorptions are attributed to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions occurring in the conjugated pyrimidine ring. They typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve promoting a non-bonding electron (from N, O, or Br) to an anti-bonding π* orbital. These bands are generally weaker than π → π* bands.

The solvent can also influence the position of absorption maxima. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength. For instance, n → π* transitions often experience a hypsochromic (blue) shift in polar solvents.

The data for the chloro-analogue provides a strong foundation for predicting the UV-Vis characteristics of the bromo-compound. nih.gov The substitution of chlorine with bromine, a more polarizable and slightly less electronegative halogen, is expected to induce a small bathochromic shift in the π → π* transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Transition TypeBasis of Prediction
Ethanol~290 - 310π → πBased on ACMP data, with expected bathochromic shift due to Br. nih.gov
Ethanol~250 - 270n → πBased on ACMP data. nih.gov
Water~285 - 305π → π*Slight hypsochromic shift relative to ethanol may occur. nih.gov

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Methods for Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core, particularly the selective substitution of the bromine atom and the activation of C-H bonds, is a key area of research. While classical cross-coupling reactions are utilized, the development of more efficient and novel catalytic systems is a major focus.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in derivatizing 4-bromo-6-methoxypyrimidin-2-amine. Future research is geared towards the use of next-generation palladium catalysts with specialized ligands that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. The goal is to create more complex and diverse molecular architectures with high precision and efficiency.

Furthermore, there is a growing interest in C-H activation as a more atom-economical approach to functionalize the pyrimidine ring. Catalytic systems, often based on transition metals like ruthenium, rhodium, and iridium, are being explored to directly introduce new substituents at the C-5 position of the pyrimidine ring of derivatives of this compound, bypassing the need for pre-functionalization.

Continuous Improvement in Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthetic routes involving this compound. Researchers are actively seeking to develop more environmentally benign and sustainable methods for its synthesis and subsequent transformations.

A significant focus is on the use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, to replace traditional volatile organic compounds. Additionally, the development of solvent-free reaction conditions is a key objective. Techniques like microwave-assisted synthesis and mechanochemistry are being investigated to accelerate reaction times, improve yields, and reduce energy consumption.

Advanced Computational Modeling for Complex Pyrimidine Systems

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of complex pyrimidine systems derived from this compound. Density Functional Theory (DFT) and other quantum mechanical methods are employed to gain insights into various aspects of their chemistry.

These computational models can predict the reactivity of different sites on the pyrimidine ring, helping to rationalize and design more selective functionalization reactions. They can also be used to elucidate reaction mechanisms, providing a deeper understanding of the catalytic cycles involved in cross-coupling and C-H activation reactions.

Furthermore, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new molecules with desired properties, such as biological activity or specific material characteristics. This in silico approach can significantly reduce the time and resources required for experimental studies.

Exploration of New Chemical Transformations for Diverse Scaffold Generation

Beyond established coupling reactions, researchers are exploring novel chemical transformations to expand the diversity of molecular scaffolds that can be accessed from this compound. This includes the investigation of multicomponent reactions, cascade reactions, and the use of photoredox catalysis.

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to build molecular complexity. The development of new multicomponent reactions involving this compound would provide rapid access to novel and diverse chemical libraries.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, is a rapidly growing field in organic synthesis. The application of this technology to the functionalization of this compound could enable new types of bond formations and the synthesis of previously inaccessible structures under mild and environmentally friendly conditions.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Bromo-6-methoxypyrimidin-2-amine with high purity?

Methodological Answer:

  • Nucleophilic Substitution : Bromination of a precursor like 6-methoxypyrimidin-2-amine using reagents such as NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) under controlled temperatures (50–70°C).
  • Purification : Recrystallization from acetonitrile or ethanol via slow evaporation ensures high purity, as demonstrated in analogous pyrimidine derivatives .
  • Intermediate Isolation : Monitor reaction progress via TLC/HPLC. Similar protocols for brominated pyrimidines highlight the importance of inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C-Br ~1.89 Å) and angles. For example, Cl···N interactions in related compounds (3.09–3.10 Å) validate packing patterns .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and amine (-NH2_2) groups.
    • IR : Stretching frequencies for N-H (~3400 cm1^{-1}) and C-Br (~550 cm1^{-1}).
    • Cross-validate with DFT-calculated spectra (e.g., B3LYP/6-31G*) to resolve ambiguities .

Advanced: How can researchers resolve contradictions between experimental X-ray diffraction data and computational models?

Methodological Answer:

  • Crystal Twinning : Use SHELXD or PLATON to detect twinning; refine using TWIN commands in SHELXL .
  • Thermal Motion Analysis : High displacement parameters (Uiso_{iso}) may indicate disorder. Apply restraints or split models for overlapping atoms.
  • Computational Validation : Perform DFT geometry optimization (e.g., Gaussian09) and compare bond lengths/angles with experimental data. Discrepancies >0.02 Å suggest model inaccuracies .

Advanced: What strategies are recommended for analyzing hydrogen-bonding networks in brominated pyrimidine derivatives?

Methodological Answer:

  • Graph Set Analysis : Classify H-bond motifs (e.g., R22(8)R_2^2(8)) using software like Mercury. For example, N-H···N and C-H···Br interactions stabilize 3D frameworks .
  • SHELXL Refinement : Model H-bonds with DFIX restraints. In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09 Å) were critical for packing .
  • Energy Frameworks : Use CrystalExplorer to visualize interaction energies and prioritize dominant H-bond contributors .

Data Analysis: How should researchers approach conflicting NMR and mass spectrometry data?

Methodological Answer:

  • Tautomerism Check : Pyrimidine derivatives often exhibit amine-imine tautomerism. Use 15N^{15}N-NMR or X-ray to confirm dominant forms .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6) may cause exchange broadening. Compare spectra in CDCl3_3 and D2_2O.
  • High-Resolution MS : Confirm molecular ion [M+H]+^+ and isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br 1:1 ratio) to rule out impurities .

Experimental Design: What factors optimize bromination in pyrimidine derivatives?

Methodological Answer:

  • Reagent Selection : NBS vs. Br2_2: NBS offers better regioselectivity for electron-rich positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination. Avoid protic solvents to prevent side reactions.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temps may degrade the amine group.
  • Catalysts : Lewis acids (e.g., FeCl3_3) can direct bromination to specific sites, as seen in chloropyrimidines .

Data Contradiction: How to address inconsistent reactivity predictions from computational studies?

Methodological Answer:

  • Level of Theory : Compare DFT (B3LYP) with post-Hartree-Fock methods (e.g., MP2) for electron correlation effects.
  • Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for solvation energy differences .
  • Experimental Cross-Check : Validate predicted sites (e.g., C4 vs. C6 bromination) with SCXRD or 13C^{13}C-NMR chemical shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.